molecular formula C22H23N5O B3820701 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide

6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide

Cat. No. B3820701
M. Wt: 373.5 g/mol
InChI Key: KDMQAMDBZVNMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide, also known as PPN, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPN is a small molecule that belongs to the class of piperazine derivatives and is synthesized through a multistep reaction.

Mechanism of Action

The mechanism of action of 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to increase the production of reactive oxygen species, induce DNA damage, and inhibit cell proliferation in cancer cells. In Alzheimer's disease, this compound has been shown to reduce oxidative stress, decrease amyloid beta accumulation, and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve motor function.

Advantages and Limitations for Lab Experiments

6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has several advantages for lab experiments, including its low molecular weight, ease of synthesis, and high stability. However, this compound has some limitations, including its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for research on 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of this compound to improve its bioavailability and solubility. Furthermore, future research could explore the mechanisms of action of this compound in more detail to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit anticancer activity, improve cognitive function in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. Although this compound has some limitations, its low molecular weight, ease of synthesis, and high stability make it an attractive compound for lab experiments. Future research on this compound could lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

6-[4-[(4-pyridin-2-ylphenyl)methyl]piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c23-22(28)19-8-9-21(25-15-19)27-13-11-26(12-14-27)16-17-4-6-18(7-5-17)20-3-1-2-10-24-20/h1-10,15H,11-14,16H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMQAMDBZVNMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=N3)C4=NC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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